Nialamid

Übersicht

Beschreibung

Nialamid ist ein nicht-selektiver, irreversibler Monoaminoxidase-Hemmer der Hydrazinklasse. Es wurde ursprünglich als Antidepressivum eingesetzt, aber aufgrund des Risikos einer Hepatotoxizität vom Markt genommen . This compound ist chemisch verwandt mit Iproniazid, einem weiteren Monoaminoxidase-Hemmer, der von Isonikotinsäure abgeleitet ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch Reaktion von Isonikotinsäurehydrazid mit Benzylchlorid unter basischen Bedingungen synthetisiert werden. Die Reaktion beinhaltet die Bildung eines Zwischenprodukts, das anschließend weiter zu dem Endprodukt umgesetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess erfordert eine strikte Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu liefern.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion Amin-Derivate erzeugen kann .

Wirkmechanismus

Target of Action

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . Its primary targets are the enzymes Amine Oxidase [Flavin-Containing] A and B . These enzymes are involved in the breakdown of monoamines in the body, including important neurotransmitters such as serotonin, norepinephrine, and dopamine.

Mode of Action

Nialamide acts by inhibiting the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression .

Biochemical Pathways

By inhibiting the action of monoamine oxidase enzymes, Nialamide affects the metabolic pathways of several key neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain . This can have various downstream effects, such as improved mood and reduced anxiety .

Pharmacokinetics

As with other maois, it is known that nialamide is taken orally and is distributed throughout the body, including the brain where it exerts its therapeutic effects .

Result of Action

The primary result of Nialamide’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to an improvement in symptoms of depression and other mental health conditions . It should be noted that nialamide was withdrawn from the market due to the risk of hepatotoxicity .

Action Environment

The action of Nialamide can be influenced by various environmental factors. For example, certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking Nialamide must adhere to dietary restrictions and avoid certain medications .

Wissenschaftliche Forschungsanwendungen

Die Forschung hat seine entzündungshemmenden Eigenschaften untersucht, insbesondere im Zusammenhang mit Modifikationen durch ionisierende Strahlung . Darüber hinaus wurde Nialamid auf seine Auswirkungen auf verschiedene biologische Pfade und sein potenzielles Einsatzgebiet bei der Behandlung anderer Erkrankungen untersucht .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es irreversibel Monoaminoxidase hemmt, ein Enzym, das für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was zur Linderung von Depressionssymptomen beitragen kann. Zu den molekularen Zielstrukturen gehören Monoaminoxidase A und B, und die beteiligten Pfade stehen im Zusammenhang mit dem Neurotransmitterstoffwechsel .

Ähnliche Verbindungen:

Iproniazid: Ein weiterer Monoaminoxidase-Hemmer, der von Isonikotinsäure abgeleitet ist.

Phenelzin: Ein nicht-selektiver, irreversibler Monoaminoxidase-Hemmer.

Tranylcypromin: Ein nicht-selektiver, irreversibler Monoaminoxidase-Hemmer.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur und seiner ursprünglichen Verwendung als Antidepressivum einzigartig.

Biochemische Analyse

Biochemical Properties

Nialamide plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase . This enzyme is involved in the catalytic oxidation of various amines . By inhibiting this enzyme, Nialamide can increase the levels of these amines in the body .

Cellular Effects

Nialamide has been shown to have anti-inflammatory effects in both the central nervous system (CNS) and non-CNS tissues . It reduces the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . Additionally, it inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Molecular Mechanism

The molecular mechanism of Nialamide involves the inhibition of monoamine oxidase . This inhibition leads to a decrease in the generation of end products and an increase in catecholamines . These changes can play a significant role in the anti-inflammatory effects of Nialamide .

Dosage Effects in Animal Models

In a transient middle cerebral artery occlusion murine model, Nialamide reduced neuroinflammation . Specifically, it reduced microglia and astrocytes numbers and TNF-α protein expression in the brain .

Metabolic Pathways

Nialamide is involved in the metabolic pathway related to the breakdown of amines . By inhibiting monoamine oxidase, it affects this metabolic pathway and leads to increased levels of amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nialamide can be synthesized through the reaction of isonicotinic acid hydrazide with benzyl chloride under basic conditions. The reaction involves the formation of an intermediate, which is then further reacted to form the final product .

Industrial Production Methods: Industrial production of nialamide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Nialamide can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: It can also be reduced under specific conditions to yield different reduced forms.

Substitution: Nialamide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Iproniazide: Another monoamine oxidase inhibitor derived from isonicotinic acid.

Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor.

Tranylcypromine: A non-selective, irreversible monoamine oxidase inhibitor.

Uniqueness of Nialamide: Nialamide is unique due to its specific chemical structure and its initial use as an antidepressant.

Eigenschaften

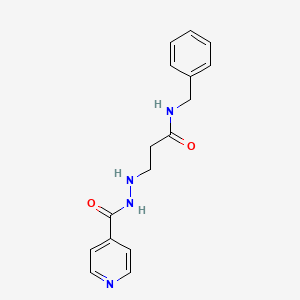

IUPAC Name |

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIIUHRQUVNIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023362 | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents | |

| Record name | SID855800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nialamide was one of the first MAOI (monoamine oxidase inhibitor) antidepressants. It is chemically related to iproniazide, another MAOI derived from isonicotinic acid. //, Time- and dose-response analyses were undertaken to investigate the effects of the substituted hydrazine monoamine oxidase (MAO) inhibitors iproniazid and nialamide on the following: MAO-A and -B activity; levels of gamma-aminobutyric acid (GABA), alanine (ALA), and the neurotransmitter amines dopamine, noradrenaline, and 5-hydroxytryptamine (serotonin) and their acid metabolites; and the activity of GABA-transaminase and ALA-transaminase. The results showed that these drugs are relatively potent MAO inhibitors but, unlike the unsubstituted hydrazine MAO inhibitor phenelzine, they do not produce increased GABA and ALA levels in brain. These experiments suggest that a free hydrazine group is necessary for MAO inhibitors to also have marked effects on GABA and ALA. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

51-12-7 | |

| Record name | Nialamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nialamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nialamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q0RYM725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.6 °C, MP: 151.1-152.1 °C | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.